molecular formula C22H24Cl2N8 B1667429 Bisantrene hydrochloride CAS No. 71439-68-4

Bisantrene hydrochloride

Cat. No. B1667429
CAS RN: 71439-68-4
M. Wt: 471.4 g/mol
InChI Key: KINULKKPVJYRON-VCZQZRGZSA-N
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Description

Bisantrene hydrochloride is the hydrochloride salt of an anthracenyl bishydrazone with anthracycline-like antineoplastic activity . It intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . This agent is similar to doxorubicin in chemotherapeutic activity, but unlike anthracyclines like doxorubicin, it exhibits little cardiotoxicity .


Molecular Structure Analysis

The molecular formula of Bisantrene hydrochloride is C22H24Cl2N8 . The molecular weight is 471.4 g/mol . The IUPAC name is N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride .


Chemical Reactions Analysis

Bisantrene hydrochloride is an antineoplastic agent, MDR1 substrate, DNA intercalator, and topoisomerase II poison . Cancer cells that develop resistance to bisantrene tend to overexpress P-glycoprotein .


Physical And Chemical Properties Analysis

The molecular weight of Bisantrene hydrochloride is 471.4 g/mol . The molecular formula is C22H24Cl2N8 . The IUPAC name is N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride .

Scientific Research Applications

DNA Interaction and Antineoplastic Activity

Bisantrene hydrochloride, a hydrochloride salt of an anthracenyl bishydrazone, exhibits antineoplastic activity by intercalating with DNA. It disrupts the helical structure of DNA, leading to DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication. Remarkably, Bisantrene has activity similar to doxorubicin but without the associated cardiotoxicity (Definitions, 2020).

Clinical Trials and Cancer Treatment

Bisantrene has been evaluated in clinical trials for its efficacy in treating various cancers. It demonstrated significant antitumor activity in hematological cancers like lymphoma and myeloma, as well as in solid tumors including bladder, lung, renal cancer, and melanoma. Notably, it showed activity against tumors that were resistant to standard agents, highlighting its potential as a therapeutic option in cancer treatment (Alberts et al., 1982).

ATP Detection and Sensing Applications

Bisantrene has been utilized as a sensor for ATP in water. It is selectively fluorescent in the presence of ATP, showing bright green fluorescence, which is particularly significant since selective sensors for ATP in water are rare (Farshbaf & Anzenbacher, 2019).

Drug Resistance Studies

The drug's interaction with P-glycoprotein and its implications in drug resistance have been investigated. It was found that cells overexpressing P-glycoprotein have greater resistance to Bisantrene, which could influence its clinical application in cancer treatment (Zhang et al., 1994).

Rediscovery and Reevaluation

Bisantrene, after being lost for over 30 years due to various transactions, has been rediscovered and is undergoing reevaluation. It has shown efficacy in treating lymphoma, refractory breast cancer, ovarian cancer, and particularly in acute myeloid leukemia (AML). Its lack of cardiac toxicity and potential to avoid multi-drug resistance makes it a candidate for resumed clinical development (Rothman, 2017).

Pharmacokinetics and Drug Delivery

Studies on the pharmacokinetics of Bisantrene have provided insights into its distribution, metabolism, and excretion. These studies are crucial for optimizing its clinical use and minimizing local complications like phlebitis and thromboses (Powis & Kovach, 1983).

Safety And Hazards

High doses of bisantrene (above 200 mg/m^2/day) cause adverse side effects typical of anthracycline chemotherapeutics . Common adverse side effects include hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth . For a chemotherapy drug, it is considered to have relatively low toxicity . Unlike other anthracycline chemotherapeutics, Bisantrene shows low levels of cardiotoxicity .

Future Directions

Bisantrene hydrochloride is currently in Phase II for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia) . According to GlobalData, Phase II drugs for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia) have a 30% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

properties

IUPAC Name

N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H/b27-13+,28-14+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINULKKPVJYRON-PVNXHVEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78186-34-2 (Parent)
Record name Bisantrene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisantrene hydrochloride

CAS RN

71439-68-4
Record name Bisantrene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 71439-68-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISANTRENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GNV897RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
FJ Panettiere, SE Jones, N Oishi… - Medical and …, 1986 - Wiley Online Library
… An adequate trial of bisantrene hydrochloride, administered by 2-hour intravenous infusion every 3 weeks, indicates that doses causing significant toxicity do not offer useful benefits in …
Number of citations: 7 onlinelibrary.wiley.com
DS Alberts, N Mason-Liddil, SJ Green… - Investigational New …, 1987 - Springer
Patients with a pathologically proven diagnosis of malignant melanoma were entered into a phase II trial of bisantrene. Eligibility criteria included: measurable, metastatic disease; …
Number of citations: 6 link.springer.com
RV Citarella, RE Wallace, KC Murdock, RB Angier… - Cancer Research, 1982 - AACR
… dihydrochloride (CL 216942; bisantrene hydrochloride; NSC 337766), a member of a new chemical class of compounds with antineoplastic properties, has been evaluated for antitumor …
Number of citations: 50 aacrjournals.org
JG Kuhn, DD Von Hoff, JW MYERS… - Monograph series of …, 1983 - pascal-francis.inist.fr
Phase I and II trials with bisantrene hydrochloride … Phase I and II trials with bisantrene hydrochloride …
Number of citations: 2 pascal-francis.inist.fr
LA Giddings, DJ Newman - Journal of Industrial Microbiology …, 2013 - academic.oup.com
Microbes from two of the three domains of life, the Prokarya, and Eukarya, continue to serve as rich sources of structurally complex chemical scaffolds that have proven to be essential …
Number of citations: 97 academic.oup.com
CA Coltman Jr, CK Osborne - Cancer Treatment Reviews, 1984 - Elsevier
The clinical trials of bisantrene are still at an early stage. However, the many Phase II trials currently ongoing in the Southwest Oncology Group are too premature to draw any firm …
Number of citations: 5 www.sciencedirect.com
DJ Newman, GM Cragg - Journal of natural products, 2007 - ACS Publications
This review is an updated and expanded version of two prior reviews that were published in this journal in 1997 and 2003. In the case of all approved agents the time frame has been …
Number of citations: 217 pubs.acs.org
I Aksentijevich, CO Cardarelli, I Pastan… - Clinical cancer research …, 1996 - AACR
In this work, we demonstrate a protective effect conferred by the human multidrug resistance gene (MDR1) to populations of the murine hematopoietic system against the toxic effects of …
Number of citations: 19 aacrjournals.org
G Powis, JS Kovach - Cancer Research, 1983 - AACR
… The maximum solubility of bisantrene hydrochloride in rabbit and in human serum is approximately 13 #g/ml. Most of the drug in serum appears to be bound to protein because …
Number of citations: 38 aacrjournals.org
B Hydrochloride, JG Kuhn, DD Von Hoff… - New Anticancer Drugs …, 1983 - Raven Press
Number of citations: 0

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